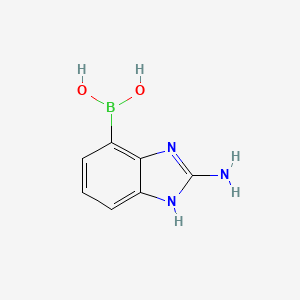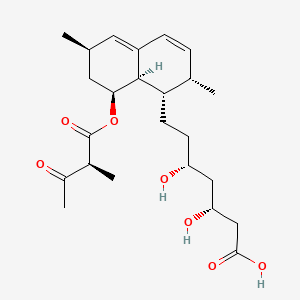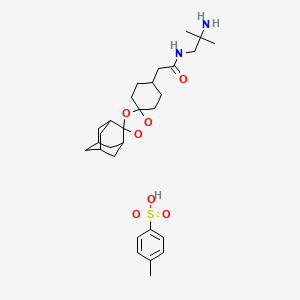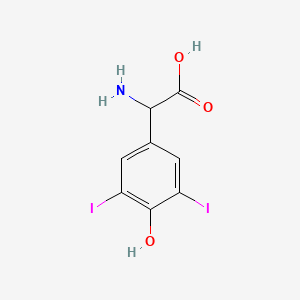
2-Amino-1H-benzimidazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1H-benzimidazole-4-boronic acid is a heterocyclic compound that features a benzimidazole core with an amino group at the 2-position and a boronic acid group at the 4-position. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-benzimidazole-4-boronic acid can be achieved through several methodsAnother method includes the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of polyphosphoric acid (PPA) as a catalyst is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-benzimidazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino and boronic acid groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, boronic esters, and various amine derivatives .
Scientific Research Applications
2-Amino-1H-benzimidazole-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1H-benzimidazole-4-boronic acid involves its interaction with molecular targets such as enzymes and DNA. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Lacks the boronic acid group but shares the benzimidazole core.
4-Boronic acid derivatives: Compounds with boronic acid groups at different positions on the benzimidazole ring.
Uniqueness
2-Amino-1H-benzimidazole-4-boronic acid is unique due to the presence of both an amino group and a boronic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-amino-1H-benzimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-7-10-5-3-1-2-4(8(12)13)6(5)11-7/h1-3,12-13H,(H3,9,10,11) |
InChI Key |
IWJHPGPCYDDHRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)NC(=N2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)

![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)

![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)



![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)

![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
